molecular formula C12H18ClNO B594116 4-Ethylmethcathinone Hydrochloride CAS No. 1391053-87-4

4-Ethylmethcathinone Hydrochloride

Cat. No. B594116
M. Wt: 227.732
InChI Key: GGAVBQDFUOWSJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethylmethcathinone (4-EMC) is a recreational designer drug of the stimulant and entactogen class . It is a structural isomer of 4-MEC and 3,4-DMMC . It has been identified in many countries around the world, initially in Europe but was first found in Australia in 2020 . Also known as 4-EMC, 4-Ethylmethcathione is often sold under the name “NRG-2” as a mixture with other substituted cathinone derivatives . 4-EMC is a structural analog of 4-Methylethcathinone .


Molecular Structure Analysis

The molecular structure of 4-Ethylmethcathinone Hydrochloride can be analyzed using various techniques such as NMR, FTIR, and Raman spectroscopy . The exact structure would require a detailed analysis using these techniques .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Ethylmethcathinone Hydrochloride can be analyzed using various techniques. The molecular formula is C12H18ClNO . The exact physical and chemical properties would require a detailed analysis .

Scientific Research Applications

Spectroscopic Characterization

A study by Kuś et al. (2016) provides comprehensive chemical characterization of cathinone derivatives, including 4-Ethylmethcathinone Hydrochloride. The study used various techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared spectroscopy, and X-ray crystallography for characterization. These methods are essential in forensic toxicology for identifying and analyzing seized drug samples (Kuś, Kusz, Książek, Pieprzyca, & Rojkiewicz, 2016).

Metabolic Pathways in Rat Liver Hepatocytes

Research by Khreit et al. (2013) investigated the in vitro metabolism of 4-Methylmethcathinone Hydrochloride in rat liver hepatocytes. The study aimed to characterize the Phase I and Phase II metabolites, offering insights into the metabolic pathways of this compound. Such studies are significant for understanding the pharmacokinetics and potential effects of cathinone derivatives (Khreit, Grant, Zhang, Henderson, Watson, & Sutcliffe, 2013).

Synthetic and Chemical Characterization

Santali et al. (2011) focused on the synthetic and chemical characterization of mephedrone, a related compound of 4-Ethylmethcathinone Hydrochloride. This study presented validated chromatographic methods for detection and analysis, crucial for the legal and forensic analysis of such substances (Santali, Cadogan, Daéid, Savage, & Sutcliffe, 2011).

Stability and Degradation Pathways

Tsujikawa et al. (2012) examined the degradation products and pathways of 4-Methylmethcathinone, another related compound, in alkaline solutions. Understanding the stability of these compounds in various pH solutions is vital for forensic analysis, especially concerning drug storage and handling (Tsujikawa, Mikuma, Kuwayama, Miyaguchi, Kanamori, Iwata, & Inoue, 2012).

Safety And Hazards

4-Ethylmethcathinone Hydrochloride is for research use only, not for human or veterinary use . It may be harmful by inhalation, ingestion, or skin absorption. It may cause eye, skin, or respiratory system irritation . To the best of our knowledge, the toxicological properties have not been thoroughly investigated .

properties

IUPAC Name

1-(4-ethylphenyl)-2-(methylamino)propan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c1-4-10-5-7-11(8-6-10)12(14)9(2)13-3;/h5-9,13H,4H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGAVBQDFUOWSJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C(C)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901348016
Record name 4-Ethylmethcathinone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901348016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethylmethcathinone Hydrochloride

CAS RN

1391053-87-4
Record name 4-Ethylmethcathinone hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391053874
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Ethylmethcathinone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901348016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ETHYLMETHCATHINONE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65LXH6V39N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Ethylmethcathinone Hydrochloride
Reactant of Route 2
Reactant of Route 2
4-Ethylmethcathinone Hydrochloride
Reactant of Route 3
Reactant of Route 3
4-Ethylmethcathinone Hydrochloride
Reactant of Route 4
Reactant of Route 4
4-Ethylmethcathinone Hydrochloride
Reactant of Route 5
Reactant of Route 5
4-Ethylmethcathinone Hydrochloride
Reactant of Route 6
Reactant of Route 6
4-Ethylmethcathinone Hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.